molecular formula C44H84NO8P B12066416 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine

1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B12066416
M. Wt: 786.1 g/mol
InChI Key: GSBQNXGZJSUFQJ-SDDSAGJCSA-N
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Description

1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is a synthetic phosphatidylcholine (PC) featuring two monounsaturated 8Z-octadecenoyl (cis-8 C18:1) acyl chains. Phosphatidylcholines are critical components of biological membranes, influencing fluidity, permeability, and interactions with proteins or small molecules. This article will focus on comparisons with DOPC and other well-characterized PCs, acknowledging that the 8Z variant may exhibit distinct biophysical properties due to differences in double bond positioning.

Properties

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-8-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h22-25,42H,6-21,26-41H2,1-5H3/b24-22-,25-23-/t42-/m1/s1

InChI Key

GSBQNXGZJSUFQJ-SDDSAGJCSA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Steglich esterification employs N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate fatty acids for nucleophilic attack by the hydroxyl groups of sn-glycero-3-phosphocholine (GPC). For 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine, the protocol involves:

  • Silica-GPC complex formation : GPC is adsorbed onto silica gel to enhance reactivity.

  • Acylation : The silica-GPC complex reacts with 8Z-octadecenoyl chloride or its anhydride in chloroform at 45°C for 72 hours, catalyzed by DMAP (Fig. 1A).

  • Purification : Sequential recrystallization from ethyl acetate and acetone removes byproducts (e.g., dicyclohexylurea), achieving >95% purity.

Table 1: Steglich Esterification Parameters

ParameterValueSource
Reaction temperature45°C
Reaction time72 hours
CatalystDMAP (2.5 equiv)
Yield after purification78–82%
Purity (HPLC)96%

Advantages and Limitations

  • Advantages : High scalability, compatibility with diverse acyl donors, and avoidance of enzymatic specificity constraints.

  • Limitations : Requires toxic reagents (DCC) and multi-step purification to eliminate urea byproducts.

Enzymatic Synthesis

Phospholipase A2-Mediated Transacylation

Enzymatic methods leverage phospholipase A2 (PLA2) to hydrolyze the sn-2 acyl chain of native phosphatidylcholines, followed by reacylation with 8Z-octadecenoyl-CoA (Fig. 1B):

  • Hydrolysis : PLA2 selectively cleaves the sn-2 acyl chain of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, yielding 1-palmitoyl-lysophosphatidylcholine.

  • Reacylation : The lysophosphatidylcholine reacts with 8Z-octadecenoyl-CoA in a buffer containing Ca²⁺ and PLA2, achieving 65–70% regioselectivity.

Table 2: Enzymatic Synthesis Parameters

ParameterValueSource
EnzymePLA2 (porcine pancreas)
Reaction temperature37°C
Reaction time24 hours
Yield60–65%
Purity (TLC)90%

Advantages and Limitations

  • Advantages : High regiospecificity, mild reaction conditions, and avoidance of chemical catalysts.

  • Limitations : Low yields due to equilibrium limitations, high cost of acyl-CoA donors, and enzyme instability.

Anhydride-Based Acylation

Direct Acylation with Fatty Acid Anhydrides

This method utilizes preformed 8Z-octadecenoyl anhydrides to acylate GPC in a single step (Fig. 1C):

  • Anhydride preparation : 8Z-octadecenoic acid is converted to its mixed anhydride using trifluoroacetic anhydride.

  • Acylation : GPC reacts with the anhydride in chloroform at 25°C for 30 hours, catalyzed by DMAP.

  • Purification : Ion-exchange chromatography (Rexyn I-300 resin) removes unreacted fatty acids, yielding 70–75% pure product.

Table 3: Anhydride-Based Acylation Parameters

ParameterValueSource
CatalystDMAP (4.8 equiv)
Reaction temperature25°C
Reaction time30 hours
Yield70–75%
Purity (NMR)85%

Advantages and Limitations

  • Advantages : Simplified workflow, no silica gel required, and compatibility with acid-labile substrates.

  • Limitations : Lower regioselectivity compared to enzymatic methods and residual DMAP contamination.

Comparative Analysis of Methods

Table 4: Method Comparison

CriterionSteglich EsterificationEnzymatic SynthesisAnhydride-Based Acylation
Yield 78–82%60–65%70–75%
Purity 96%90%85%
Regioselectivity ModerateHighLow
Scalability HighLowModerate
Cost ModerateHighLow

Chemical Reactions Analysis

Types of Reactions

1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and function of the compound, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Biological Applications

Cell Membrane Structure and Function

  • Membrane Fluidity : 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine contributes to the fluidity of cell membranes due to its unsaturated fatty acid chains. This property is vital for maintaining membrane integrity and functionality in biological systems.
  • Cell Signaling : It participates in cell signaling pathways by serving as a precursor for signaling molecules such as diacylglycerol and phosphatidic acid.

Case Study: Lipid Raft Formation

  • Research Findings : Studies have shown that the incorporation of dioleoylphosphatidylcholine into lipid bilayers promotes the formation of lipid rafts, which are microdomains essential for various cellular processes including signaling and protein sorting .

Proteoliposome Reconstitution

  • Experimental Use : The compound is employed in the reconstitution of proteoliposomes for studying membrane proteins. This application is crucial for understanding protein-lipid interactions and the functional properties of membrane proteins.
ApplicationDescription
Proteoliposome FormationUsed for functional studies of membrane proteins
StabilityMaintains structural integrity during experiments

Case Study: Membrane Protein Functionality

  • Research Insights : In studies involving G-protein coupled receptors (GPCRs), dioleoylphosphatidylcholine-based proteoliposomes have been shown to preserve the functionality of these receptors, facilitating drug discovery efforts .

Industrial Applications

Food Industry

  • Emulsifier Role : In food technology, 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is utilized as an emulsifier due to its ability to stabilize oil-in-water emulsions.
IndustryApplication
Food TechnologyEmulsifier in sauces and dressings

Mechanism of Action

The mechanism of action of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and other lipids, affecting cellular signaling pathways and membrane dynamics.

Comparison with Similar Compounds

Acyl Chain Length and Saturation

Phosphatidylcholines vary in acyl chain length and saturation, significantly affecting membrane behavior. Key comparisons include:

Compound Acyl Chains Saturation Phase Transition Temp. (Tm) Key Properties References
DMPC C14:0 (myristoyl) Saturated ~23°C Highly ordered, rigid bilayers
DPPC C16:0 (palmitoyl) Saturated ~41°C Forms gel-phase bilayers
DSPC C18:0 (stearoyl) Saturated ~55°C Low fluidity, high Tm
DOPC (9Z-C18:1) cis-9 C18:1 (oleoyl) Monounsaturated ~−20°C Fluid bilayers, disordered phases
DLPC C18:2 (linoleoyl) Polyunsaturated <−50°C Highly fluid, prone to oxidation

Key Observations:

  • Chain Length: Shorter saturated chains (e.g., DMPC, C14:0) form thinner bilayers with higher Tm, while longer chains (e.g., DSPC, C18:0) increase rigidity .
  • Saturation: Monounsaturated DOPC (9Z) exhibits fluid bilayers at physiological temperatures due to cis double bond-induced kinks, reducing chain packing efficiency. Saturated analogs like DMPC or DPPC form ordered domains (lipid rafts), critical for membrane protein organization . Polyunsaturated DLPC (C18:2) further enhances fluidity but increases susceptibility to oxidative damage .

Membrane Behavior Under Ionic Conditions

DOPC (9Z) bilayers respond dynamically to monovalent salts. Claessens et al. reported that DOPC vesicle size decreases in NaBr (50–150 mM) but increases at higher concentrations (up to 400 mM), contrasting with DMPC, which shows minimal size changes under similar conditions . This highlights the role of acyl unsaturation in modulating membrane flexibility and ion interactions.

Chemical Stability and Reactivity

DOPC (9Z) undergoes oxidation when exposed to reactive oxygen species (ROS) or plasma-derived radicals, forming oxidized products like chlorohydrins . Saturated PCs (e.g., DMPC) are less reactive, while polyunsaturated variants (e.g., DLPC) degrade more rapidly .

Interactions with Proteins and Biomolecules

  • Melittin Pore Formation: In mixed DOPC/DOPG (3:1) bilayers, melittin peptides induce pore formation at protein/lipid ratios ≥1:128, facilitated by the fluidity of unsaturated chains . Saturated PCs resist peptide insertion due to tighter packing .
  • Lipid Rafts: Saturated PCs (e.g., DMPC) and cholesterol form lipid rafts, which are less prevalent in DOPC-rich membranes .

Hydrolysis Pathways

At high temperatures (175–350°C), DOPC (9Z) hydrolyzes into lyso-phosphatidylcholines (LPCs), oleic acid, and phosphoric acid. Saturated PCs exhibit slower hydrolysis rates due to stronger acyl chain packing .

Implications of 8Z vs. 9Z Double Bond Positioning

While direct data on the 8Z isomer is absent, the position of the cis double bond influences membrane properties:

  • Oxidative Susceptibility: The proximity of the double bond to the ester group (8Z vs. 9Z) could alter radical attack sites, affecting degradation pathways.

Biological Activity

1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine (also known as dioleoylphosphatidylcholine, DOPC) is a phospholipid that plays a crucial role in various biological processes. This article provides a detailed overview of its biological activity, including its role in cellular functions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine has the molecular formula C44H84NO8PC_{44}H_{84}NO_8P and is characterized by two octadecenoyl fatty acid chains attached to a glycerol backbone with a phosphocholine headgroup. This structure contributes to its amphipathic properties, making it an essential component of biological membranes.

Biological Functions

Membrane Structure and Fluidity
DOPC is a major component of lipid bilayers in cell membranes. Its unsaturated fatty acid chains provide fluidity to the membrane, which is critical for the function of membrane proteins and the overall integrity of cellular structures . The presence of DOPC in lipid bilayers affects membrane permeability and the dynamics of lipid-protein interactions.

Role in Liposome Formation
DOPC is known for its ability to form liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes are utilized in drug delivery systems due to their biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs . The surfactant properties of DOPC enhance the stability and efficacy of liposomal formulations.

Therapeutic Applications

Drug Delivery Systems
DOPC is extensively studied for its application in nanomedicine. It serves as a key ingredient in lipid nanoparticles (LNPs) used for mRNA vaccine delivery, such as those developed for COVID-19. The incorporation of DOPC into LNPs has been shown to improve the encapsulation efficiency of mRNA and enhance cellular uptake .

Neuroprotective Effects
Research indicates that DOPC may have neuroprotective properties. In models of neurodegenerative diseases, DOPC has been shown to modulate inflammatory responses and protect neuronal cells from oxidative stress . This suggests potential therapeutic roles in conditions such as Alzheimer's disease.

Case Studies

  • Lipid Nanoparticles in Vaccine Delivery
    A study demonstrated the efficacy of DOPC-containing lipid nanoparticles in delivering mRNA vaccines against SARS-CoV-2. The formulation showed enhanced stability and improved immune responses in animal models, highlighting the importance of DOPC in vaccine technology .
  • Neuroprotection in Animal Models
    In a study involving mice with induced neuroinflammation, administration of DOPC was associated with reduced markers of inflammation and improved cognitive function. This suggests that DOPC may play a role in mitigating neuroinflammatory processes .

Research Findings

StudyFindingsImplications
Kulkarni et al., 2024DOPC enhances mRNA vaccine efficacySupports use in vaccine formulations
Zhang et al., 2020DOPC exhibits neuroprotective effectsPotential treatment for neurodegenerative diseases
MedChemExpressPromotes liposome formationUseful in drug delivery systems

Q & A

Q. What experimental methodologies are recommended to confirm the structural integrity and purity of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine?

  • Methodological Answer : Structural validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry (e.g., sn-3 positioning) and acyl chain geometry (8Z unsaturation). High-performance liquid chromatography (HPLC) with evaporative light scattering or charged aerosol detection is critical for purity assessment (>95% as per industrial standards) . Mass spectrometry (MS) further validates molecular weight (e.g., ~760-790 g/mol, depending on isotopic labeling) and acyl chain composition. For lipid degradation products (e.g., lysophosphatidylcholine), thin-layer chromatography (TLC) with iodine staining is recommended .

Q. How is this phospholipid utilized in constructing model membrane systems, and what protocols optimize bilayer stability?

  • Methodological Answer : The compound is integrated into liposomes or giant unilamellar vesicles (GUVs) via thin-film hydration or microfluidic techniques. Hydration in buffer (e.g., 10 mM HEPES, pH 7.4) at temperatures above its phase transition temperature (Tm) ensures homogeneity. For bilayers with controlled fluidity, combine it with saturated lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine) at defined molar ratios. Dynamic light scattering (DLS) monitors vesicle size, while fluorescence anisotropy using probes like DPH assesses membrane rigidity .

Advanced Research Questions

Q. What strategies address challenges in synthesizing 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine with high stereochemical fidelity?

  • Methodological Answer : Stereoselective synthesis involves protecting group strategies (e.g., trityl for sn-3 hydroxyl) and enzyme-catalyzed acylations to ensure sn-1 and sn-2 specificity. Asymmetric phosphoramidite chemistry is used for phosphorylcholine headgroup attachment. Post-synthesis, reverse-phase HPLC purifies diastereomers, while ²³¹P NMR confirms phosphate ester integrity. Contamination by sn-1,3 isomers can be mitigated using chiral columns (e.g., Chiralpak IA) .

Q. How do discrepancies in reported phase behavior (e.g., Tm) arise, and how should researchers reconcile conflicting data?

  • Methodological Answer : Tm variations stem from differences in acyl chain packing influenced by hydration buffers, ionic strength, and measurement techniques (e.g., differential scanning calorimetry vs. fluorescence). To resolve contradictions:
  • Standardize buffer conditions (e.g., 150 mM NaCl).
  • Compare heating/cooling rates (e.g., 1°C/min for DSC).
  • Validate lipid hydration times (>12 hr for equilibrium).
    Cross-reference with structurally analogous lipids (e.g., 1,2-dioleoyl variants) to isolate unsaturation-specific effects .

Q. What advanced techniques characterize the impact of 8Z unsaturation on lipid-protein interactions in membrane systems?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics between the phospholipid and transmembrane proteins (e.g., G-protein-coupled receptors). Neutron reflectometry or cryo-electron tomography visualizes acyl chain packing around embedded proteins. Förster resonance energy transfer (FRET) with labeled proteins (e.g., GFP-fused constructs) maps spatial proximity. For dynamic interactions, molecular dynamics (MD) simulations parameterize 8Z double-bond geometry to predict bilayer perturbation .

Q. How does the 8Z isomer’s conformational flexibility influence its role in lipid signaling pathways compared to 9Z analogs?

  • Methodological Answer : The 8Z isomer’s kinked acyl chain reduces lateral packing pressure, enhancing accessibility for phospholipase A₂ (PLA₂) cleavage. To study this:
  • Use deuterium-labeled chains in ²H NMR to compare chain mobility.
  • Monitor PLA₂ activity via LC-MS detection of liberated 8Z-octadecenoic acid.
  • Compare with 9Z analogs (e.g., 1,2-dioleoyl derivatives) in lipidomic assays to isolate isomer-specific signaling outcomes .

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